Product packaging for Ethyl 3-hydroxy-2-methylpropanoate(Cat. No.:CAS No. 89534-52-1)

Ethyl 3-hydroxy-2-methylpropanoate

Cat. No.: B2468263
CAS No.: 89534-52-1
M. Wt: 132.159
InChI Key: SLKZIPLLOLLLPQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methylpropanoate (CAS 89534-52-1) is a chiral β-hydroxy ester of significant value as a versatile building block in advanced organic synthesis . Its molecular formula is C6H12O3, with a molecular weight of 132.16 g/mol . The compound features both an ester group and a hydroxyl group, allowing for diverse chemical transformations and making it a fundamental precursor for constructing complex molecules with high stereochemical precision . The primary research value of this compound lies in its role as a chiral synthon for the synthesis of biologically active natural products and pharmaceutical precursors . For instance, its structural motif and related stereoisomers are key starting materials in the synthesis of potent anticancer agents such as dictyostatin and discodermolide . Furthermore, it serves as a critical intermediate in the preparation of Vitamin B6 derivatives and other specialized organic compounds, including those used in polymers and as chiral dopants in liquid crystals . The synthesis of enantiomerically pure this compound is achieved through modern asymmetric methods, including biocatalysis using ketoreductases or whole-cell systems like baker's yeast, and asymmetric catalysis using chiral organocatalysts, which provide high enantioselectivity under mild conditions . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Handling and Storage: For product stability, store sealed in a dry environment at freezer temperatures, ideally under -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B2468263 Ethyl 3-hydroxy-2-methylpropanoate CAS No. 89534-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKZIPLLOLLLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Stereoisomeric Forms and Their Differential Research Significance

Evolution of Synthetic Strategies for Chiral Hydroxy Esters

The synthesis of optically pure chiral hydroxy esters has been a long-standing goal in organic chemistry due to their importance as intermediates in the production of pharmaceuticals and other biologically active compounds. tandfonline.commdpi.com Over the years, a variety of synthetic methods have been developed, ranging from classical chemical resolutions to modern asymmetric catalytic approaches.

Historically, the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal, was a key method for producing β-hydroxy esters. researchgate.net However, controlling the stereochemistry of this reaction proved challenging.

A significant leap forward came with the development of asymmetric synthesis, which aims to create a specific stereoisomer of a chiral product. This has been approached through several avenues:

Chiral auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. While effective, this method often requires additional steps to attach and remove the auxiliary.

Chiral catalysts: The use of chiral metal complexes or organocatalysts to promote enantioselective reactions has become a dominant strategy. These catalysts can be used in small quantities to generate large amounts of a desired enantiomer. For instance, planar-chiral DMAP derivatives have been used for the kinetic resolution of racemic β-hydroxy esters, yielding products with high enantiomeric excess. mdpi.com

Biocatalysis: Enzymes, such as reductases and lipases, have emerged as powerful tools for the synthesis of chiral hydroxy esters. nih.govresearchgate.net These biocatalysts often exhibit high enantioselectivity and can operate under mild reaction conditions. For example, baker's yeast (Saccharomyces cerevisiae) has been extensively used for the reduction of β-keto esters to the corresponding β-hydroxy esters. researchgate.net More recently, the use of isolated enzymes and genetically engineered microorganisms has allowed for even greater control over the stereochemical outcome.

The evolution of these synthetic strategies is summarized in the table below:

Synthetic StrategyDescriptionAdvantagesDisadvantages
Classical Resolution Separation of a racemic mixture into its constituent enantiomers.Applicable to a wide range of compounds.Inefficient (maximum 50% yield for the desired enantiomer), often requires stoichiometric resolving agents.
Chiral Pool Synthesis Synthesis starting from naturally occurring chiral molecules.Provides access to enantiomerically pure products.Limited by the availability of suitable starting materials.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction.High stereocontrol can be achieved.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis Use of a chiral catalyst to selectively produce one enantiomer from a prochiral substrate.High efficiency and enantioselectivity, catalyst is used in small amounts.Development of new catalysts can be time-consuming and expensive.
Biocatalysis Use of enzymes or whole organisms to catalyze stereoselective transformations.High enantioselectivity, mild reaction conditions, environmentally friendly.Substrate scope can be limited, enzyme stability can be an issue.

Scope and Objectives of Research on this compound

Current research on this compound and related chiral β-hydroxy esters is driven by several key objectives:

Development of Novel Synthetic Methods: A primary goal is the development of more efficient, selective, and sustainable methods for the synthesis of enantiomerically pure this compound. This includes the design of new catalysts, both chemical and biological, that can provide high yields and enantioselectivities under mild conditions. organic-chemistry.org

Application as a Chiral Building Block: Researchers are actively exploring the use of this compound as a versatile starting material for the synthesis of more complex and valuable molecules. Its bifunctional nature (ester and alcohol) allows for a wide range of chemical transformations.

Elucidation of Reaction Mechanisms: A deeper understanding of the mechanisms of the reactions used to synthesize and transform this compound is crucial for optimizing existing methods and developing new ones. This involves detailed kinetic and stereochemical studies.

Exploration of Biological Activity: While the primary focus is often on its synthetic utility, there is also interest in the potential biological properties of this compound and its derivatives.

The table below provides an overview of the key research objectives and the approaches being taken to achieve them.

Research ObjectiveKey Approaches
Efficient Synthesis Development of novel organocatalysts and transition metal catalysts. mdpi.com Engineering of enzymes and whole-cell biocatalysts for improved stereoselectivity and substrate scope.
Synthetic Applications Use as a precursor for the synthesis of pharmaceuticals, agrochemicals, and natural products. mdpi.com
Mechanistic Studies In-depth analysis of reaction pathways using computational and experimental techniques.
Biological Evaluation Screening of the compound and its derivatives for various biological activities.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to its high selectivity, mild reaction conditions, and environmentally benign nature. The use of enzymes and whole-cell systems offers a direct and efficient route to enantiomerically pure this compound.

Enzyme-Catalyzed Asymmetric Reduction Strategies

The asymmetric reduction of a prochiral precursor is a key strategy for obtaining chiral alcohols like this compound. This involves the use of various enzymes that can stereoselectively reduce a carbonyl or a carbon-carbon double bond.

Ketoreductases, also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reversible reduction of ketones to their corresponding alcohols. kfupm.edu.sa These enzymes often exhibit high enantioselectivity, making them ideal for the synthesis of chiral alcohols. kfupm.edu.sanih.gov The reduction of a prochiral ketone substrate by a ketoreductase typically follows Prelog's rule, where the hydride is delivered to the Re face of the carbonyl group, although anti-Prelog enzymes also exist. kfupm.edu.sa The stereochemical outcome is dependent on the relative steric bulk of the substituents on the ketone.

The use of recombinant E. coli whole cells expressing ketoreductases has been shown to be effective for the asymmetric reduction of ketones. researchgate.net This approach offers advantages such as catalyst stability and the potential for high substrate loading without the need for external cofactors. researchgate.net

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of various carbonyl compounds. ethz.chorgsyn.org It contains a variety of reductases that can convert ketoesters to their corresponding hydroxyesters with varying degrees of enantioselectivity. orgsyn.orgresearchgate.net For the synthesis of ethyl (S)-3-hydroxybutanoate, a close analog of the target molecule, the reduction of ethyl acetoacetate (B1235776) using S. cerevisiae has been extensively studied. ethz.chresearchgate.net

The enantiomeric excess (e.e.) of the product can be influenced by reaction conditions such as aeration, the presence of ethanol (B145695), and the pre-culturing or "starving" of the yeast. orgsyn.org For instance, "starving" the yeast in a 5% aqueous ethanol solution aerobically can activate the enzymes responsible for producing the (S)-enantiomer. orgsyn.org Continuous addition of the substrate and a sugar source like sucrose (B13894) to an aerated suspension of baker's yeast has been shown to improve both the yield and optical purity of the product. researchgate.net Immobilization of yeast cells, for example in calcium alginate, can also be employed and may affect the specific reduction rate and enantiomeric excess depending on particle size and cell concentration. researchgate.net

Table 1: Yeast Reduction of Ethyl Acetoacetate

Biocatalyst Substrate Product Enantiomeric Excess (e.e.) Key Findings
Saccharomyces cerevisiae (Baker's Yeast) Ethyl acetoacetate (S)-(+)-Ethyl 3-hydroxybutanoate 85% Standard fermentation conditions. ethz.ch
Saccharomyces cerevisiae (Immobilized) Ethyl acetoacetate (S)-Ethyl 3-hydroxybutanoate ≥98% Immobilization in calcium alginate under specific conditions maintained high e.e. researchgate.net
Geotrichum candidum Ethyl acetoacetate (R)-(-)-Ethyl 3-hydroxybutanoate Not specified Produces the opposite (R)-enantiomer. researchgate.net

Alcohol dehydrogenase from the thermophilic bacterium Thermoanaerobium brockii (TbADH) is a well-characterized enzyme known for its high thermal stability and broad substrate specificity. kfupm.edu.sa It is an NADPH-dependent enzyme that typically follows Prelog's rule, yielding (S)-alcohols. kfupm.edu.sa The enzyme's resistance to denaturation in the presence of organic solvents makes it suitable for use in various reaction systems. kfupm.edu.sa

In one notable application, the alcohol dehydrogenase from Thermoanaerobium brockii was utilized for the asymmetric reduction of an α-bromo ketone to prepare the (S)-enantiomer of a chiral bromohydrin with greater than 98% enantiomeric excess. researchgate.net This highlights the potential of TbADH in synthesizing chiral building blocks.

Enoate reductases, belonging to the "Old Yellow Enzyme" (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds. researchgate.net This provides an alternative route to chiral 3-hydroxy-2-methylpropanoates starting from an unsaturated precursor.

The bioreduction of methyl 2-hydroxymethylacrylate and its derivatives using enoate reductases from the OYE family has been shown to produce the corresponding (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantioselectivity, often exceeding 99% e.e. researchgate.net The choice of a protective group for the hydroxyl function can significantly impact the reaction rate, though it has a lesser effect on the stereoselectivity. researchgate.net

The asymmetric bioreduction of methyl 2-hydroxymethylacrylate serves as a direct method for producing enantiomerically pure mthis compound. researchgate.net Research has demonstrated that enoate reductases can effectively catalyze this transformation. researchgate.net

Table 2: Bioreduction of Methyl 2-hydroxymethylacrylate Derivatives by Enoate Reductases

Substrate Product Enantiomeric Excess (e.e.) Key Findings
Methyl 2-hydroxymethylacrylate (R)-Methyl 3-hydroxy-2-methylpropionate Up to >99% Demonstrates the high stereoselectivity of enoate reductases. researchgate.net
O-allyl derivative of Methyl 2-hydroxymethylacrylate (R)-Methyl 3-(allyloxy)-2-methylpropanoate High The protective group influences reaction rate more than stereoselectivity. researchgate.net
O-benzyl derivative of Methyl 2-hydroxymethylacrylate (R)-Methyl 3-(benzyloxy)-2-methylpropanoate High The protective group influences reaction rate more than stereoselectivity. researchgate.net
O-TBDMS derivative of Methyl 2-hydroxymethylacrylate (R)-Methyl 3-(tert-butyldimethylsilyloxy)-2-methylpropanoate High The protective group influences reaction rate more than stereoselectivity. researchgate.net
Influence of O-protective Groups on Stereoselectivity and Reaction Rate

In multi-step syntheses, the hydroxyl group of this compound often requires protection to prevent unwanted side reactions. The choice of the O-protective group is critical as it can influence not only the reaction's outcome and yield but also its stereoselectivity and rate.

An innovative approach that can be conceptually applied involves the use of a 2′-O-imino-2-propanoate-protecting group. researchgate.net While primarily developed for RNA synthesis, the underlying chemical principles are relevant. This type of protecting group is installed by reacting a hydroxyl function with ethyl pyruvate, forming a stable O-imino-2-methyl propanoic acid ethyl ester. researchgate.net This protection strategy is noteworthy for its specific and mild deprotection conditions. The ester is first saponified using a base like sodium hydroxide, and the resulting salt undergoes quantitative intramolecular decarboxylation under neutral conditions at elevated temperatures (e.g., 65 °C) to regenerate the free hydroxyl group. researchgate.net The stability of such groups during subsequent reaction steps and their clean, traceless removal are key advantages that can enhance the efficiency and purity of a synthetic route.

Biocatalytic Resolution Techniques

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes, with their inherent high stereoselectivity, offer a direct route to resolve racemic mixtures of this compound or its precursors.

Kinetic resolution using enzymes is a widely employed strategy. This technique relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the reacted enantiomer from the unreacted one. Lipases and esterases are commonly used for these resolutions via hydrolysis or transesterification reactions. nih.govresearchgate.net

For instance, the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile, a structurally related compound, has been achieved via transesterification using lipase (B570770) from Pseudomonas fluorescens. nih.gov In the context of a closer analogue, ethyl 3-hydroxybutanoate, Candida antarctica lipase B (CAL-B) has proven to be highly enantioselective in acylation reactions, which are a form of transesterification. researchgate.net Using irreversible acyl donors like vinyl butanoate or isopropenyl acetate (B1210297) in solvents such as tert-butyl methyl ether (TBME) allows for efficient separation of the acylated enantiomer from the remaining alcohol. researchgate.net

Esterases are a class of hydrolases particularly suited for the resolution of racemic esters. A notable example is the use of an esterase from Candida lipolytica for the resolution of racemic (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate, a fluorinated analogue of the target compound. This biocatalytic route yielded the (S)-ester with an excellent enantiomeric excess (ee) of 99%. researchgate.net Despite the high selectivity, the significant amount of enzyme required for a practical reaction time was a consideration for further development. researchgate.net

An alternative to resolving the ester is to resolve its corresponding amide via amidase-catalyzed kinetic resolution. In this strategy, the amidase selectively hydrolyzes one enantiomer of a racemic amide to the corresponding carboxylic acid, leaving the unreacted amide enantiomer in high optical purity.

Several microorganisms have been investigated for their amidase activity in resolving precursors to chiral hydroxy acids:

Klebsiella oxytoca : A highly enantioselective amidase from K. oxytoca was used to resolve racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. The process yielded (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and the unreacted (S)-amide. This reaction was successfully scaled up to a 1500 L scale, demonstrating its industrial potential. researchgate.net

Burkholderia phytofirmans ZJB-15079 : A novel amidase (Bp-Ami) was identified in this strain and was capable of the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to produce optically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. researchgate.net

Rhodococcus sp. MTB5 : The amidase from this species has also been studied and shows potential for the large-scale production of various carboxylic acids from their corresponding amides. researchgate.net

Table 1: Amidase-Catalyzed Kinetic Resolution of α-Hydroxy Amides

The efficiency of biocatalytic resolutions is governed by several factors that can be optimized to improve enzyme performance. dntb.gov.ua

Temperature : Temperature can have a profound effect on both reaction rate and stereoselectivity. For an R-stereospecific amidase from B. epidermidis, the enantioselectivity (E-value) was found to be highly temperature-dependent, increasing from 12.6 at 45°C to 65.9 at 14°C. researchgate.net This indicates that lower temperatures can sometimes favor higher selectivity, albeit at the cost of reaction speed.

Substrate and Product Concentration : High concentrations of substrate or product can lead to inhibition. researchgate.net For example, the amidase in whole cells of Rhodococcus sp. MTB5 can withstand product concentrations up to 383 mM, above which product feedback inhibition occurs. researchgate.net

Solvent System : The choice of solvent is crucial, especially in transesterification reactions. The acylation of ethyl 3-hydroxybutanoate with CAL-B was effectively carried out in tert-butyl methyl ether (TBME). researchgate.net

Chemoenzymatic Cascade Reactions

Combining the high selectivity of enzymes with the versatility of chemical reactions in a cascade or multi-step sequence offers an elegant and efficient approach to chiral molecules. A chemoenzymatic strategy has been successfully employed to transform racemic ethyl 3-hydroxybutanoate into its pure (R)-enantiomer. researchgate.net

This three-step protocol involves an initial enzymatic resolution followed by chemical transformations to convert the undesired enantiomer into the desired one, thereby achieving a theoretical yield far exceeding the 50% limit of a simple kinetic resolution. researchgate.net

Table 2: Chemoenzymatic Cascade for the Synthesis of (R)-ethyl 3-hydroxybutanoate

Tandem Aldol (B89426) Addition and Carbonyl Reduction

A significant advancement in the synthesis of chiral β-hydroxy esters involves a tandem reaction sequence combining an aldol addition with a subsequent carbonyl reduction. This one-pot approach streamlines the synthetic process, improving efficiency and reducing waste. While specific examples detailing a tandem aldol addition and carbonyl reduction for the direct synthesis of this compound are not extensively documented in the provided search results, the principle of tandem reactions is a well-established strategy in organic synthesis. unh.edu

Stereoselective Aldol Addition of 2-Oxoacids to Methanal Catalyzed by 2-Oxoacid Aldolases (e.g., YfaU, KPHMT)

A key chemoenzymatic strategy for constructing the carbon skeleton of molecules like this compound is the aldol addition of a 2-oxoacid to an aldehyde, catalyzed by a class of enzymes known as 2-oxoacid aldolases. nih.gov Enzymes such as 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) and, more recently, metal-dependent 2-oxoacid aldolases like YfaU and 2-ketopantoate hydroxymethyltransferase (KPHMT), have shown great promise in this area. nih.govub.edu

These enzymes catalyze the carbon-carbon bond formation between a 2-oxoacid, which acts as the nucleophilic donor after enolization, and an aldehyde electrophile. nih.gov This reaction is highly atom-efficient and can generate up to two new stereocenters with a high degree of control. nih.gov Specifically, the use of methanal (formaldehyde) as the aldehyde substrate in these reactions leads to the formation of a hydroxymethyl group, a key structural feature of the target molecule.

Substrate Scope and Enantioselectivity in Chemoenzymatic Hydroxymethylation

The substrate scope of 2-oxoacid aldolases is a critical factor in their synthetic utility. Research has demonstrated that enzymes like KPHMT from E. coli (KphMTE.coli) and its variants can accommodate a range of 2-oxoacid substrates. nih.gov This includes those with ramifications at the 3-position, which is essential for the synthesis of precursors to this compound. nih.gov

The enantioselectivity of these enzymatic reactions is often high. For instance, small 3,3-disubstituted 2-oxoacids can react with formaldehyde (B43269) to yield products with high enantiomeric excess (ee), often exceeding 80%. nih.gov Specific variants of KphMTE.coli, such as I202A and I212A, have been shown to achieve high conversion rates of over 90%. nih.gov

Enzyme VariantSubstrate (2-Oxoacid)ElectrophileConversionEnantiomeric Excess (ee)
KphMTE.coli-I202A3,3-disubstituted 2-oxoacidFormaldehyde>90%>80%
KphMTE.coli-I212A3,3-disubstituted 2-oxoacidFormaldehyde>90%>80%

Table 1: Performance of KphMTE.coli variants in the hydroxymethylation of 2-oxoacids. nih.gov

Chemical Synthesis Routes

Traditional chemical synthesis provides a complementary set of tools for the preparation of this compound. These methods often rely on well-established named reactions that have been optimized for stereocontrol.

Reformatsky-Type Reactions

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. wikipedia.orgnih.govbyjus.com It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orgbyjus.com The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than corresponding lithium or Grignard reagents, thus preventing self-condensation of the ester. wikipedia.orglibretexts.org

Iron-Catalyzed Reformatsky Reactions for β-Hydroxyester Formation

While the traditional Reformatsky reaction uses zinc, modern variations have explored the use of other metals to improve efficiency and operational simplicity. organic-chemistry.org Iron-catalyzed Reformatsky reactions have emerged as a viable alternative. organic-chemistry.org These reactions can be carried out using low-valent iron, which can be generated in situ from the reduction of iron(III) salts with magnesium. organic-chemistry.org This method has been successfully applied to the reaction of aldehydes with α-halo esters to form β-hydroxy esters. organic-chemistry.org

Mechanism and Diastereoselectivity Considerations

The mechanism of the Reformatsky reaction begins with the oxidative addition of the metal (e.g., zinc or iron) into the carbon-halogen bond of the α-halo ester to form the organometallic reagent. wikipedia.orglibretexts.org This reagent then adds to the carbonyl group of an aldehyde or ketone. The stereochemical outcome of the reaction is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu The relative orientation of the substituents on this transition state determines the diastereoselectivity of the resulting β-hydroxy ester.

In the context of synthesizing this compound, the reaction would involve an α-halo propionate (B1217596) ester and formaldehyde. The stereochemistry at the α-carbon of the ester and the approach of the enolate to the aldehyde will dictate the formation of the syn or anti diastereomer. Achieving high diastereoselectivity often requires careful control of reaction conditions and, in some cases, the use of chiral auxiliaries or catalysts.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents a powerful and atom-economical approach for the synthesis of chiral compounds. In the context of producing enantiomerically pure this compound, this typically involves the hydrogenation of a prochiral precursor, such as ethyl 2-(hydroxymethyl)acrylate, in the presence of a chiral catalyst. These catalysts, often complexes of transition metals like rhodium or ruthenium with chiral ligands, are capable of differentiating between the two faces of the double bond, leading to the preferential formation of one enantiomer over the other.

The success of asymmetric hydrogenation hinges on the careful selection of the chiral ligand and reaction conditions. For instance, rhodium complexes incorporating chiral bisphosphine ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of various unsaturated substrates. nih.gov The specific ligand architecture creates a chiral environment around the metal center, which dictates the stereochemical outcome of the hydrogenation process. Research has shown that factors such as the bite angle of the phosphine (B1218219) ligand can significantly influence the enantioselectivity of the reaction. nih.gov

A notable example involves the use of a rhodium catalyst with a bisphosphine ligand to achieve quantitative yields and excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of related unsaturated morpholine (B109124) substrates. nih.gov While not directly this compound, this highlights the potential of such catalytic systems. For the synthesis of the closely related methyl (S)-(+)-3-hydroxy-2-methylpropionate, a rhodium complex with a specific chiral phosphine ligand has been used to hydrogenate methyl 2-(hydroxymethyl)acrylate, achieving high enantiomeric excess. chemicalbook.com

The general approach for the asymmetric hydrogenation of a suitable precursor to this compound would involve the following key steps:

Selection of a prochiral substrate, typically an acrylate (B77674) derivative.

Choice of a suitable transition metal catalyst and a chiral ligand.

Optimization of reaction conditions such as temperature, pressure of hydrogen gas, and solvent.

The enantiomeric excess (ee) of the final product is a critical measure of the success of the asymmetric hydrogenation, with values above 95% generally considered excellent for practical applications.

Table 1: Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
[Rh(cod)₂]BF₄ / Chiral Phosphine LigandMethyl 2-(hydroxymethyl)acrylateMethyl (S)-(+)-3-hydroxy-2-methylpropionate>99% researchgate.net

Note: Data for the direct asymmetric hydrogenation to the ethyl ester were not specifically found, but the synthesis of the methyl ester analog demonstrates the viability of this methodology.

Synthesis from Readily Available Chiral Precursors

Another effective strategy for obtaining enantiomerically pure this compound involves starting from a compound that is already chiral and readily available. This approach leverages the existing stereocenter to direct the formation of the desired product, often through a series of chemical transformations that preserve or invert the initial stereochemistry.

Methyl 3-hydroxy-2-methylpropionate, commonly known as the "Roche ester," is a commercially available and widely used chiral building block. wikipedia.org It exists in both (R) and (S) enantiomeric forms. wikipedia.org The Roche ester can serve as a convenient starting material for the synthesis of its ethyl ester counterpart.

The conversion of the Roche ester to this compound is typically achieved through a transesterification reaction. This process involves reacting the methyl ester with ethanol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the formation of the ethyl ester by using an excess of ethanol or by removing the methanol (B129727) byproduct.

The key advantage of this method is the direct transfer of chirality from the starting material to the product. Since the stereocenter is already established in the Roche ester, the transesterification process does not affect its configuration, thus ensuring a high enantiomeric purity of the resulting this compound.

Methyl 2-(hydroxymethyl)acrylate is a key precursor that can be synthesized from methyl acrylate and formaldehyde. google.com This achiral starting material can be transformed into enantiomerically enriched 3-hydroxy-2-methylpropionate derivatives through various methods, including biocatalysis.

Enoate reductases, enzymes from the 'old yellow enzyme' family, have been successfully employed for the asymmetric bioreduction of methyl 2-(hydroxymethyl)acrylate and its derivatives. researchgate.net This biocatalytic approach yields the (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantioselectivities, often exceeding 99% ee. researchgate.net The study also noted that while modifying the O-protective group on the hydroxymethyl moiety had a minor impact on stereoselectivity, it significantly affected the reaction rate. researchgate.net

Once the chiral methyl ester is obtained, it can be converted to the corresponding ethyl ester via the transesterification process described in the previous section. This two-step approach, combining biocatalytic reduction with a subsequent esterification, provides a highly effective route to enantiomerically pure this compound.

Table 2: Synthesis from Chiral Precursors

Starting MaterialKey TransformationProductAdvantageReference
Methyl (R)- or (S)-3-hydroxy-2-methylpropionate (Roche Ester)Transesterification with ethanolEthyl (R)- or (S)-3-hydroxy-2-methylpropanoateDirect transfer of chirality wikipedia.org
Methyl 2-(hydroxymethyl)acrylateAsymmetric bioreduction (Enoate reductase) followed by transesterificationEthyl (R)-3-hydroxy-2-methylpropanoateHigh enantioselectivity from an achiral precursor researchgate.net

Stereochemical Control and Enantiopurity Assessment

Methods for Achieving High Enantiomeric Excess (ee)

High enantiomeric excess of ethyl 3-hydroxy-2-methylpropanoate can be achieved through several strategic approaches, primarily involving enzymatic resolutions and asymmetric synthesis.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer with high purity. While specific data for the enzymatic resolution of this compound is not extensively detailed in readily available literature, studies on analogous β-hydroxy esters provide strong evidence for the applicability of this method. For instance, the enzymatic resolution of racemic ethyl 3-hydroxybutyrate (B1226725) using immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to be highly efficient. This process involves a solvent-free acetylation of the racemic ester, yielding optically pure (S)-ethyl 3-hydroxybutyrate and the corresponding (R)-acetate, which can then be de-acetylated to afford the (R)-enantiomer.

Asymmetric Synthesis: This approach involves the creation of the desired stereoisomer from a prochiral starting material using a chiral catalyst or auxiliary. A notable method for the synthesis of the (R)-enantiomer, often referred to as the 'Roche ester' in its methyl form, is the biocatalytic reduction of the C=C double bond in ethyl 2-(hydroxymethyl)acrylate. This reduction is catalyzed by enoate reductases from the 'old yellow enzyme' family, which can furnish the (R)-configured product with an enantiomeric excess often exceeding 99%.

Another powerful strategy is the asymmetric reduction of the corresponding β-keto ester, ethyl 2-methyl-3-oxobutanoate. Studies have shown that various microorganisms, particularly fungi, can effectively reduce this substrate to produce this compound with high stereoselectivity. For example, the fungus Penicillium purpurogenum has been reported to reduce ethyl 2-methyl-3-oxobutanoate to the corresponding alcohol with high enantiomeric excess for both the anti-(2S,3S) and syn-(2S,3R) diastereomers. nih.gov

Table 1: Examples of Asymmetric Synthesis and Resolution for Achieving High ee

Method Starting Material Catalyst/Enzyme Product Configuration Achieved ee (%)
Asymmetric Bioreduction Ethyl 2-(hydroxymethyl)acrylate Enoate Reductase (R) >99
Asymmetric Fungal Reduction Ethyl 2-methyl-3-oxobutanoate Penicillium purpurogenum anti-(2S,3S) 90

Analytical Techniques for Chiral Purity Determination

The accurate determination of enantiomeric excess and diastereomeric ratio is paramount. Several analytical techniques are employed for this purpose.

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective. rsc.org

The choice of mobile phase is crucial for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are common. The addition of small amounts of acidic or basic modifiers can also influence the separation. researchgate.net

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is another key technique for determining enantiomeric excess. Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase. Cyclodextrin-based CSPs, such as those containing derivatized β-cyclodextrins (e.g., CYCLOSIL-B), have proven effective for the separation of chiral alcohols and esters. mdpi.com

The selection of the appropriate GC column and temperature program is critical for successful separation. For instance, a common setup for analyzing chiral alcohols involves a CYCLOSIL-B column with a temperature program starting at a low temperature and gradually increasing to facilitate the separation of the enantiomers. mdpi.com

Table 2: Typical Chiral Chromatography Conditions for Similar Analytes

Technique Chiral Stationary Phase Typical Mobile Phase/Carrier Gas Detector
HPLC Polysaccharide-based (e.g., Chiralcel® OD-H) Hexane/Isopropanol UV

While chromatography is used to separate and quantify stereoisomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining the relative stereochemistry (syn or anti). The ¹H NMR spectra of the syn and anti diastereomers of this compound will exhibit differences in the chemical shifts and coupling constants of the protons at the C2 and C3 positions. For example, the coupling constant between the C2-H and C3-H protons (³JHH) is typically different for syn and anti isomers due to their different dihedral angles, as described by the Karplus equation.

For the assignment of absolute configuration, NMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents. These agents form diastereomeric complexes with the enantiomers, which can lead to distinguishable chemical shifts in the NMR spectrum. For instance, ¹H NMR data for the closely related methyl (R)-(-)-3-hydroxy-2-methylpropionate shows distinct signals that can be used for structural confirmation. chemicalbook.com

Strategies for Diastereomeric Ratio (dr) Improvement

Controlling the diastereomeric ratio is a significant challenge in the synthesis of compounds with multiple stereocenters. The primary strategies for improving the dr in the synthesis of this compound involve diastereoselective reactions.

Diastereoselective Aldol (B89426) Reactions: The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be controlled to favor the formation of either the syn or anti diastereomer. The stereochemical outcome is influenced by the geometry of the enolate (Z or E) and the nature of the metal counterion and ligands. For example, the use of boron enolates in aldol reactions is a well-established method for achieving high diastereoselectivity. (Z)-enolates typically lead to syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. harvard.edu By carefully selecting the reaction conditions, such as the base and Lewis acid, it is possible to control the enolate geometry and thus the diastereomeric ratio of the product. nih.govorgsyn.org

Diastereoselective Reduction: The reduction of a β-keto ester, such as ethyl 2-methyl-3-oxobutanoate, can also be performed diastereoselectively. The choice of reducing agent and reaction conditions can influence which diastereomer is preferentially formed. As mentioned earlier, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate by the fungus Penicillium purpurogenum not only provides high enantiomeric excess but also a high diastereomeric ratio, with the anti to syn ratio being 93:7. nih.gov This demonstrates the potential of biocatalytic methods to control both enantioselectivity and diastereoselectivity simultaneously.

Applications of Ethyl 3 Hydroxy 2 Methylpropanoate in Complex Molecule Synthesis

Precursor in the Synthesis of Natural Products

The inherent chirality and functional groups of 3-hydroxy-2-methylpropanoate esters make them ideal starting points for constructing the intricate carbon skeletons of natural products. The (R)- and (S)-enantiomers, particularly the methyl ester known as the "Roche ester," are prized for their ability to introduce specific stereocenters that are crucial for the biological activity of the target molecules. scientificlabs.co.uksigmaaldrich.com

The marine natural product (-)-Discodermolide is a potent polyketide that stabilizes microtubules, making it a significant target for anti-cancer drug development. msu.edu Its complex structure is characterized by a linear polypropionate chain with 13 stereocenters. msu.edu A key feature of its architecture is the repeated presence of a methyl-hydroxyl-methyl stereotriad. nih.gov

Several total syntheses of discodermolide have leveraged derivatives of 3-hydroxy-2-methylpropanoic acid to efficiently install these critical stereochemical motifs. nih.govacs.org

The Schreiber Synthesis : In a landmark synthesis of the unnatural antipode, (-)-discodermolide, which was instrumental in establishing the absolute stereochemistry of the natural product, Schreiber and coworkers designed a convergent strategy. This approach began with homoallylic alcohols that were themselves derived from 3-hydroxy-2-methylpropionate, highlighting its foundational role in setting the stage for the entire synthesis. nih.gov

The Smith Synthesis : A subsequent triply-convergent synthesis of (-)-discodermolide by Smith and colleagues also relied on a common precursor derived from 3-hydroxy-2-methylpropionate. nih.gov A five-step sequence, which included a key Evans syn-aldol reaction, was used to convert the starting propionate (B1217596) into a more complex intermediate that contained the necessary stereochemical arrangement. This common precursor was then elaborated into three major fragments of the final molecule. nih.gov

These syntheses underscore the strategic importance of using a chiral pool starting material like 3-hydroxy-2-methylpropionate to control the complex stereochemistry of discodermolide. acs.org

Table 1: Key Synthetic Approaches to (-)-Discodermolide

Synthetic Strategy Precursor Derived From Key Transformation Reference
Schreiber Synthesis 3-hydroxy-2-methylpropionate Doubly convergent strategy using derived homoallylic alcohols nih.gov

Epothilones are a class of microtubule-stabilizing agents that have been investigated as anti-cancer therapeutics. nih.gov Sagopilone (B1680735) (ZK-EPO) is a notable, fully synthetic third-generation epothilone (B1246373) analog designed to have high potency and improved properties. nih.govnih.gov The total synthesis of such complex analogs requires precise control over stereochemistry, often achieved by assembling fragments derived from the chiral pool.

The asymmetric total synthesis of sagopilone demonstrates a clear application of a derivative of 3-hydroxy-2-methylpropanoic acid. Specifically, the C7–C12 segment of sagopilone is constructed starting from methyl (R)-(-)-3-hydroxy-2-methylpropionate, commonly known as the Roche ester. researchgate.net

The synthesis of this key building block begins with the Roche ester (designated as B1 in the synthetic scheme). This starting material is converted in a few steps into a tosylate (B4), which is then reacted with lithium acetylide. This sequence efficiently utilizes the stereocenter present in the starting ester to build a more complex fragment (B5) with the correct configuration required for the final sagopilone molecule. researchgate.net This strategy showcases how a simple, commercially available chiral building block can be a linchpin in the assembly of a sophisticated drug candidate. researchgate.net

Table 2: Role of Roche Ester in Sagopilone Synthesis

Target Molecule Precursor Synthetic Fragment Key Steps Reference

Stevastelins are a family of cyclic depsipeptides with immunosuppressive properties. Their structure consists of a peptide loop closed by an ester linkage to a unique fatty acid side chain. Stevastelin B3 is a 13-membered ring variant. The synthesis of these molecules requires the stereocontrolled construction of this fatty acid component, which contains multiple chiral centers.

Intermediate in Pharmaceutical Development

The chiral nature of Ethyl 3-hydroxy-2-methylpropanoate makes it an important intermediate in the development of active pharmaceutical ingredients (APIs), where specific stereoisomers are often required for desired therapeutic activity.

As a chiral building block, this compound and its enantiomers offer a pre-made stereocenter, which is a significant advantage in pharmaceutical synthesis. Constructing stereochemically pure APIs is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound provides a versatile scaffold that can be elaborated into more complex molecules. It is supplied by various chemical companies as a building block for research and development in the pharmaceutical industry. thegoodscentscompany.com

Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs used to treat hormone-sensitive conditions such as in in-vitro fertilization protocols, endometriosis, and certain cancers. nih.gov These antagonists work by blocking the GnRH receptor, leading to a rapid suppression of hormone production. nih.gov The synthesis of these complex peptide or small-molecule antagonists often requires chiral intermediates. While this compound represents a fundamental type of chiral building block used in pharmaceutical synthesis, its specific role as a direct intermediate in the widely documented synthesis of GnRH antagonists like Cetrorelix or Ganirelix is not explicitly detailed in prominent literature. nih.govgoogle.com The development of these antagonists has focused on the assembly of aromatic amino acid residues and other complex heterocyclic structures. nih.gov

The true versatility of this compound is demonstrated in its ability to be chemically modified, or derivatized, to produce a wide array of pharmacologically relevant compounds. The ester and alcohol functional groups are handles for further chemical reactions. For example, the molecule can be elaborated through reactions such as etherification at the hydroxyl group or reactions at the ester moiety. Examples of more complex derivatives that can be synthesized from related precursors include:

Ethyl 2-(3-hydroxy-phenoxy)-2-methyl-propionate. chemicalbook.com

Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. chemsynthesis.com

Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate. sigmaaldrich.com

These derivatizations transform the simple starting material into more complex structures that can be screened for various biological activities or used as intermediates in later-stage drug development.

Role in the Synthesis of Agro- and Fine Chemicals

Beyond pharmaceuticals, chiral molecules are increasingly important in the agrochemical industry, where stereospecificity can enhance efficacy and reduce environmental impact. This compound also serves as a building block for fine chemicals used in various specialized applications. However, its documented applications are most prominent in the area of pharmaceutical synthesis, with its role in the agrochemical sector being less specifically reported in scientific literature. It is primarily valued as a versatile starting material for creating complex chiral molecules for research and industrial purposes. thegoodscentscompany.com

Future Research Directions and Industrial Relevance

Development of Novel Biocatalysts and Engineered Enzymes

The synthesis of enantiomerically pure chiral molecules is a significant challenge in chemical manufacturing. jocpr.com Biocatalysis, using enzymes or whole microbial cells, offers a powerful solution due to the inherent high selectivity (enantio- and regioselectivity) of enzymes. pharmasalmanac.commdpi.com This precision allows for reactions under mild conditions, reducing energy consumption and unwanted byproducts compared to traditional chemical methods. jocpr.compharmasalmanac.com

Future research is heavily focused on the discovery and engineering of novel enzymes to improve the production of chiral hydroxy esters like ethyl 3-hydroxy-2-methylpropanoate. Key areas of development include:

Enzyme Engineering: Techniques such as directed evolution and rational design are employed to enhance enzyme stability, substrate specificity, catalytic efficiency, and robustness for industrial applications. jocpr.com For instance, loop engineering of a carbonyl reductase (M6 mutant) resulted in a significant increase in conversion rates (99% within 8 hours at 300 g/L substrate concentration) for synthesizing chiral esters, showcasing the potential of engineered enzymes. acs.org

Ketoreductases (KREDs): Engineered ketoreductases are being developed to catalyze the stereoselective reduction of keto-esters to their corresponding chiral hydroxy esters with high enantiomeric excess. researchgate.netwipo.int

Enoate Reductases: Enzymes from the 'old yellow enzyme' (OYE) family have been successfully used for the asymmetric bioreduction of α,β-unsaturated esters to produce (R)-configurated 3-hydroxy-2-methylpropanoate products with excellent enantioselectivity (up to >99% ee). researchgate.net

Hydrolases: Lipases and proteases are used for the kinetic resolution of racemic mixtures of esters, selectively hydrolyzing one enantiomer to yield the other in high purity. jocpr.compharmasalmanac.com For example, an esterase from Pseudomonas sp. has been used to hydrolyze the methyl ester of 3-acetylthio-2-methylpropanoic acid with a 49% yield and an enantiomeric excess greater than 99.0%. unimi.it

These advancements in biocatalysis are paving the way for highly efficient and selective production routes for chiral intermediates. jocpr.com

Process Intensification for Scalable Production

Transitioning from laboratory-scale synthesis to large-scale industrial production requires significant process optimization, often referred to as process intensification. The goal is to develop manufacturing processes that are more efficient, safer, and have a smaller footprint.

For this compound production, key strategies include:

Continuous Flow Reactors: Moving from batch processing to continuous flow systems can dramatically improve efficiency, yield, and safety. Continuous processes allow for better control over reaction parameters, reduced reaction times, and can help overcome challenges like substrate inhibition in biocatalytic systems. unimi.it

High Space-Time Yield (STY): A critical metric for industrial scalability is the space-time yield, which measures the amount of product produced per unit of volume per unit of time. Engineered biocatalysts have demonstrated the potential for very high STY; for example, the M6 carbonyl reductase mutant achieved an STY of up to 897 g L⁻¹ day⁻¹. acs.org

Downstream Processing: Innovations in separation and purification technologies are crucial for isolating the final product with high purity while minimizing waste and cost. Methods like semi-closed loop circulation, where a product stream is partially withdrawn and reintroduced upstream, can improve efficiency and reduce waste. google.com

The table below illustrates the potential improvements in reaction efficiency through biocatalyst engineering, a key driver for scalable production.

Catalyst SystemSubstrate ConcentrationReaction TimeConversion RateSpace-Time Yield (STY)
Wild-Type Carbonyl Reductase200 g/L12 h~40%Not Reported
Engineered M6 Mutant Reductase200 g/L4 hNear-completeNot Reported
Engineered M6 Mutant Reductase300 g/L8 h>99%897 g L⁻¹ day⁻¹
Data derived from a study on chiral syn-aryl β-hydroxy α-amino esters, demonstrating the potential for similar systems. acs.org

Exploration of New Synthetic Pathways for Cost-Effective Manufacturing

The economic viability of producing this compound on an industrial scale is highly dependent on the cost of raw materials and the efficiency of the synthetic route. Research is ongoing to discover and refine pathways that are both high-yielding and economical.

Chemoenzymatic Routes: These hybrid approaches combine the best of chemical and biological catalysis to create novel, efficient pathways. nih.gov A notable example is the synthesis of chiral epoxides, which are valuable precursors, from renewable levoglucosenone. This chemo-enzymatic pathway involves a lipase-mediated oxidation as a key step and offers a safer, more sustainable alternative to traditional methods that use hazardous reagents. mdpi.com

Asymmetric Bioreduction: As mentioned, using enoate reductases to directly produce the desired chiral center from prochiral starting materials like methyl 2-hydroxymethylacrylate is a promising strategy. researchgate.net

Oxidation of Prochiral Diols: Another biocatalytic approach involves the microbial oxidation of prochiral 2-methyl-1,3-propanediol (B1210203) to yield (R)-3-hydroxy-2-methylpropanoic acid with high yield and enantioselectivity. unimi.it

Traditional Chemical Synthesis: While often less selective, chemical methods are continuously being refined. One common route involves the reaction of resorcinol (B1680541) with ethyl bromoisobutyrate in the presence of sodium ethoxide, followed by purification, achieving yields around 72%. chemicalbook.com

The following table provides a comparison between potential enzymatic and chemical resolution methods for a related fluorinated compound, highlighting the trade-offs that guide the selection of a manufacturing pathway.

ParameterEnzymatic ResolutionChemical Resolution
Yield (%)45–5040–45
Enantiomeric Excess (ee %)>99.085–90
Estimated Cost ($/kg)220–860180–793
This data is for Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate and serves as an illustrative comparison.

Expanding the Scope of Applications in Emerging Fields

While this compound is a known building block, its full potential is still being explored. Future research aims to expand its utility into new and emerging areas of science and technology.

Pharmaceutical Intermediates: Its primary role remains as a chiral synthon for synthesizing complex active pharmaceutical ingredients (APIs). mdpi.com Its derivatives are being investigated for novel therapeutic uses; for example, derivatives of the related methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown selective anti-proliferative activity against colon cancer cells. rsc.org

Fine Chemical Synthesis: Beyond pharmaceuticals, it can serve as a versatile starting material for other high-value fine chemicals. pharmasalmanac.com For instance, related fluorinated analogs are used as building blocks for more complex fluorinated compounds, which have applications in materials science and agrochemicals.

Probes for Mechanistic Studies: The compound and its analogs are used in biological research to study enzyme-catalyzed reactions, helping to elucidate biochemical pathways and mechanisms of enzyme inhibition.

Sustainability Aspects in the Production of this compound

Modern chemical manufacturing places a high priority on sustainability and green chemistry principles. The production of this compound is evolving to meet these standards.

Renewable Feedstocks: A key goal is to move away from petroleum-based starting materials. The development of synthetic pathways that utilize renewable resources, such as the chemo-enzymatic route starting from cellulose-derived levoglucosenone, represents a significant step towards sustainability. mdpi.com

Biocatalysis Benefits: As detailed previously, biocatalytic processes are inherently greener than many traditional chemical methods. They typically use water as a solvent, operate at ambient temperature and pressure, and the catalysts themselves are biodegradable. pharmasalmanac.comunimi.it This reduces energy consumption, minimizes the use of hazardous organic solvents, and decreases waste generation. jocpr.comunimi.it

Atom Economy: Synthetic pathways are being designed to maximize atom economy, ensuring that the maximum possible amount of raw materials is incorporated into the final product. Multi-enzyme cascade reactions, where a substrate is converted through several steps in a single pot, are a prime example of this principle, as they reduce the need for intermediate purification steps. jocpr.com

Waste Reduction: The high selectivity of enzymes minimizes the formation of byproducts, simplifying purification and reducing chemical waste. jocpr.com For example, using water as a reaction medium in certain syntheses can prevent side reactions like polymerization, thereby increasing yield and reducing waste streams. unimi.it

By focusing on these areas, the chemical industry can develop production methods for this compound that are not only economically viable but also environmentally responsible.

Q & A

Q. What are the standard synthetic pathways for Ethyl 3-hydroxy-2-methylpropanoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 3-hydroxy-2-methylpropanoic acid with ethanol under acidic catalysis. Key parameters include temperature control (e.g., refluxing at 80–100°C), solvent selection (e.g., anhydrous ethanol), and catalysts like sulfuric acid or p-toluenesulfonic acid . Optimization may involve adjusting molar ratios or using dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ester formation. Comparative studies with similar esters (e.g., ethyl 2-hydroxy-3-phenylpropanoate) suggest that substituent steric effects influence reaction rates and yields .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester’s structure, particularly the hydroxyl and methyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹, ester C=O at ~1740 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns. For advanced purity analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry is recommended .

Q. How does the hydroxyl group in this compound influence its reactivity?

The hydroxyl group participates in hydrogen bonding, affecting solubility in polar solvents. It can undergo oxidation (e.g., with KMnO₄ to form a ketone derivative) or act as a nucleophile in substitution reactions (e.g., halogenation with SOCl₂). Comparative studies with ethyl 2-hydroxy-3-phenylpropanoate show that steric hindrance from the methyl group may slow oxidation kinetics relative to less hindered analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic studies using Design of Experiments (DoE) can isolate critical factors. For example, in analogous ester syntheses (e.g., ethyl 2-methyl-3-(4-methylphenyl)propanoate), adjusting stoichiometry of Meldrum’s acid and optimizing reflux time improved reproducibility . Database tools like Reaxys or Pistachio can predict feasible synthetic routes and identify overlooked variables .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies assess interactions with biological targets (e.g., enzymes). For example, derivatives of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate showed affinity for indole-binding proteins, suggesting similar approaches for this compound .

Q. What crystallographic methods are used to determine the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate was resolved in a triclinic system (space group P), with data refinement via SHELXL . Synchrotron radiation enhances resolution for low-symmetry crystals.

Q. How do substituent effects impact the stability of this compound under varying pH conditions?

Hydrolysis kinetics can be studied via pH-rate profiling. The methyl group adjacent to the ester carbonyl may slow alkaline hydrolysis compared to less hindered esters (e.g., ethyl propionate). Stability studies in buffered solutions (pH 1–13) combined with HPLC monitoring provide degradation pathways .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory data in oxidation studies?

Multivariate analysis (e.g., Principal Component Analysis) identifies outliers and clusters data by reaction variables. For example, oxidation yields of ethyl 2-hydroxy-3-phenylpropanoate with KMnO₄ varied with solvent polarity; ANOVA revealed solvent choice accounted for 70% of variance .

Q. How to design experiments for optimizing enantioselective synthesis of this compound?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic methods (e.g., lipases in organic media) can be screened. High-throughput experimentation (HTE) with microreactors accelerates condition optimization. Circular Dichroism (CD) spectroscopy or chiral HPLC monitors enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.